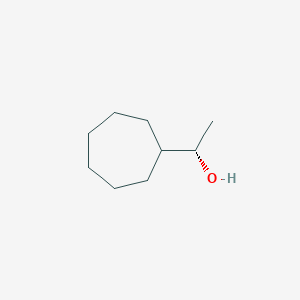

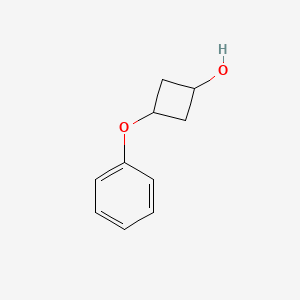

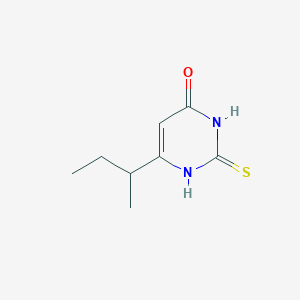

![molecular formula C11H21N3O3 B1400233 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1354011-45-2](/img/structure/B1400233.png)

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butyl group in chemical transformations . The Steglich Esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates, could be one of the methods for the formation of tert-butyl esters .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also contains an amino-acetyl group and a tert-butyl ester group.Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Wissenschaftliche Forschungsanwendungen

-

Application in Structural Modification of Natural Products

- Field : Medicinal and Pharmaceutical Chemistry .

- Summary : Amino acids are used in the structural modification of natural products to improve their performance and minimize adverse effects . The introduction of amino acids into natural products is expected to improve their solubility and activity .

- Methods : The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .

- Results : Successful cases of natural product modification with amino acids have been reported between 2010 and 2020 .

-

Application in Synthesis of N-heterocycles

- Field : Organic Chemistry .

- Summary : Tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many others over the last two decades .

- Methods : The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXOPEYXEGXYMT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)

![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)

![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)

![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400171.png)